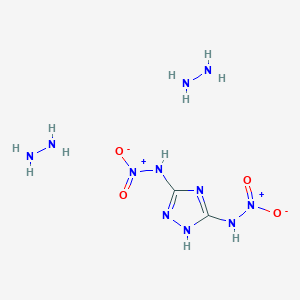![molecular formula C9H15BrN2S B12524263 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole CAS No. 782501-81-9](/img/structure/B12524263.png)
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a sulfur-containing pyrazole derivative Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Bromoethyl Sulfanyl Group: The bromoethyl sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanyl precursor reacts with a bromoethyl compound under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
科学的研究の応用
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
作用機序
The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 1-{2-[(2-Chloroethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Iodoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Methylethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
Comparison: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromoethyl group, which can impart distinct reactivity and biological activity compared to its chloro, iodo, and methylethyl analogs .
特性
CAS番号 |
782501-81-9 |
|---|---|
分子式 |
C9H15BrN2S |
分子量 |
263.20 g/mol |
IUPAC名 |
1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
InChIキー |
QJGNAYMYUKUDTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCSCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


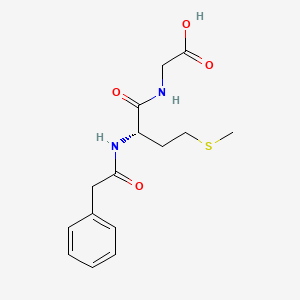
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
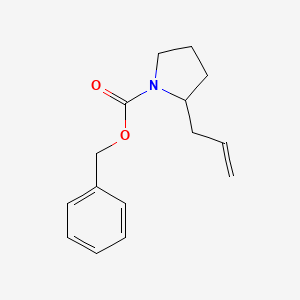
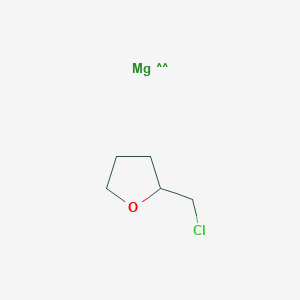
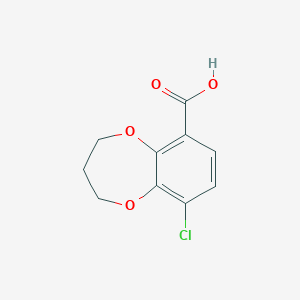
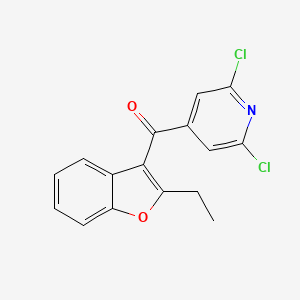
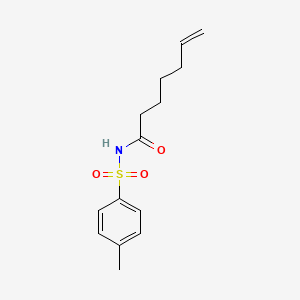
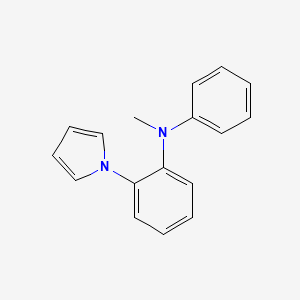

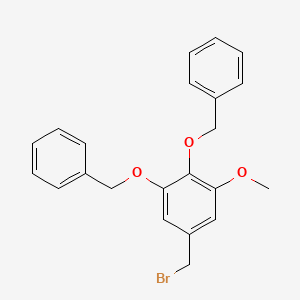
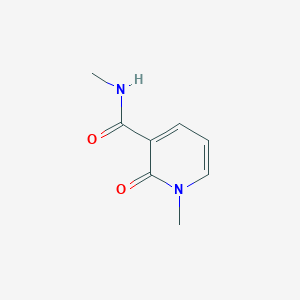

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
